molecular formula C17H14Cl2O4 B14517404 2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid CAS No. 62809-96-5

2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid

Cat. No.: B14517404
CAS No.: 62809-96-5
M. Wt: 353.2 g/mol
InChI Key: VXLSNRQLDRQKFF-UHFFFAOYSA-N
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Description

2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid is an organic compound that belongs to the class of phenoxy acids. This compound is characterized by the presence of a dichlorobenzoyl group attached to a phenoxy moiety, which is further connected to a methylpropanoic acid structure. It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-hydroxybenzoic acid under basic conditions to form the intermediate 3-(2,4-dichlorobenzoyl)phenol. This intermediate is then reacted with 2-methylpropanoic acid in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy acids.

Scientific Research Applications

2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorobenzoyl)benzoic acid
  • 4-(2-(3,4-Dichlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenoxy)acetic acid
  • 2-(3,4-Dichlorobenzoyl)amino)benzoic acid

Uniqueness

2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dichlorobenzoyl group enhances its reactivity and potential biological activity compared to similar compounds .

Properties

CAS No.

62809-96-5

Molecular Formula

C17H14Cl2O4

Molecular Weight

353.2 g/mol

IUPAC Name

2-[3-(2,4-dichlorobenzoyl)phenoxy]-2-methylpropanoic acid

InChI

InChI=1S/C17H14Cl2O4/c1-17(2,16(21)22)23-12-5-3-4-10(8-12)15(20)13-7-6-11(18)9-14(13)19/h3-9H,1-2H3,(H,21,22)

InChI Key

VXLSNRQLDRQKFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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